2,3-Benzodioxin-1,4-dione, also known as 1,4-benzodioxin-2,3-dione, is a chemical compound that belongs to the class of dioxins. It features a fused benzene and dioxin ring structure, which is significant in various chemical reactions and applications. This compound is primarily recognized for its potential biological activities and utility in synthetic organic chemistry.
2,3-Benzodioxin-1,4-dione can be synthesized through various chemical methods, often involving the manipulation of benzene derivatives and dioxin precursors. Sources of information regarding its synthesis and applications include scientific literature and patents that detail its preparation and use in medicinal chemistry.
This compound is classified under the following categories:
The synthesis of 2,3-Benzodioxin-1,4-dione typically involves several steps that may include:
One method described involves the reaction of 2-hydroxybenzaldehyde with a diketone under acidic conditions to yield 2,3-benzodioxin-1,4-dione. The reaction conditions may include heating and the use of solvents such as ethanol. Characterization techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are used to confirm the structure of the synthesized compound .
The molecular structure of 2,3-Benzodioxin-1,4-dione consists of a fused benzene ring and a dioxin moiety. The dione functional groups are located at positions 1 and 4 on the dioxin ring.
2,3-Benzodioxin-1,4-dione participates in various chemical reactions due to its electrophilic nature:
For instance, when reacted with amines under appropriate conditions (e.g., reflux in ethanol), it yields various amine derivatives that exhibit biological activity .
The mechanism of action for compounds derived from 2,3-Benzodioxin-1,4-dione often involves:
In vitro studies have demonstrated that certain derivatives exhibit significant enzyme inhibition, suggesting potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease .
Relevant data includes spectral characteristics obtained through IR and NMR spectroscopy which confirm the functional groups present in the compound .
2,3-Benzodioxin-1,4-dione and its derivatives have several applications:
The versatility of this compound makes it a valuable subject for ongoing research across multiple scientific disciplines.
Knoevenagel condensation enables critical C=C bond formation between the electrophilic carbonyl of 2,3-benzodioxin-1,4-dione derivatives and active methylene compounds. This method facilitates the introduction of α,β-unsaturated ketones or nitriles adjacent to the benzodioxin core, significantly expanding molecular diversity. A notable application involves the synthesis of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, a potent PARP1 inhibitor (IC₅₀ = 0.082 μM). The reaction proceeds via a nucleophilic attack of the methylene compound on the benzodioxin carbonyl, followed by dehydration, forming an extended conjugated system that enhances target binding affinity. The Z-configuration of the exocyclic double bond is crucial for optimal interaction with the PARP1 active site, particularly through hydrogen bonding with Gly863 and π-stacking with Tyr907 [7].
Table 1: Knoevenagel-Derived PARP1 Inhibitors
Compound | Substituent | IC₅₀ (μM) | Key Interactions |
---|---|---|---|
Lead compound 4 | Carboxamide | 5.8 | Gly863 H-bond |
(Z)-Benzylidene 49 | 4-Hydroxybenzylidene | 0.082 | Gly863/Ser904 H-bonds, Tyr907 π-π |
Analog 10 | Phthalazinone | 0.88 | Similar to olaparib |
Structure-based virtual screening (HTVS) of benzodioxin carboxamides against the PARP1 catalytic domain (PDB: 2RCW) identified 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide as a promising scaffold (IC₅₀ = 5.8 μM). Pharmacophore modeling (AADRR.2 variant) mandated three features: hydrogen bond acceptor (A2), donor (D3), and aromatic ring (R9). Analog optimization involved scaffold hopping to benzoxazin-3-ones, enhancing π-π interactions and hydrogen bonding capacity. Carboxamide derivatives occupy the nicotinamide binding pocket, forming bidentate hydrogen bonds with Gly863 and Ser904. Introduction of a 4-hydroxybenzylidene moiety improved potency 70-fold over the lead, attributed to additional phenolic hydrogen bonding and conformational restriction [7].
Table 2: Virtual Screening Hits for PARP1 Inhibition
Vendor ID | Scaffold | Glide Score | PARP1 IC₅₀ (μM) |
---|---|---|---|
MO00789 | Benzodioxin carboxamide | -7.8 | 5.8 |
BTB02780 | Phthalazinone | -9.2 | 0.88 |
NRB02674 | Bicyclic hydantoin | -7.5 | 12.0 |
Early synthetic routes to 5(6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins established foundational diuretic agents. Key intermediates like 2,3-dihydrobenzo[b][1,4]dioxin-5/6-sulfonyl chloride enable nucleophilic displacement with ammonia or amines, yielding primary or secondary sulfonamides. Subsequent N-acylation with chloroacetyl chloride introduces electrophilic sites for cyclization or nucleophilic substitution. For FabH inhibition, hybrid structures merge benzodioxin sulfonamides with thiazolidinediones, enhancing bacterial membrane penetration. The sulfonamide moiety acts as a zinc-binding group in carbonic anhydrase inhibition, while acetamide spacers facilitate conjugation with heterocyclic pharmacophores [1] [5].
Table 3: Bioactive Sulfonamide-Acetamide Hybrids
Compound Class | Therapeutic Target | Key Structural Feature | Activity |
---|---|---|---|
6,7-Dichloro-5-sulfamoyl | Diuretic | C5-sulfonamide, C2-carboxylic acid | Salidiuretic action |
FabH inhibitors | β-Ketoacyl-ACP synthase | C6-sulfonamide, thiazolidinedione | MIC = 1.80 μM (P. aeruginosa) |
Mannich reactions construct C–N bonds between 1,4-benzodioxan-6-carbaldehydes, thiazolidinedione, and piperazines, yielding multi-target antibacterial agents. Stepwise synthesis involves:
Table 4: Antibacterial Activity of Mannich Conjugates
Compound | Piperazine Substituent | MIC vs E. coli (μM) | FabH IC₅₀ (μM) |
---|---|---|---|
6j | 4-Fluorophenyl | 1.80 | 8.24 |
6p | 2-Methoxyphenyl | 3.92 | 12.6 |
6k | 3-Nitrophenyl | 4.15 | 15.3 |
1,3-Benzoxazine-2,4-diones serve as precursors for triazole-functionalized neuroprotective agents. Synthetic routes include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7